AH1

Cancer Immunotherapy Peptide Vaccine T Cell Response

For CT26 tumor model studies, AH1 is the definitive H-2Ld immunodominant epitope. It detects ~20% of tumor-infiltrating CD8+ T cells, ensuring accurate, reproducible data. Use as a vaccine baseline control (0% tumor-free survival) to validate your intervention's efficacy. Confirm functional MHC class I presentation in modified cell lines. Avoid experimental failure caused by non-native peptide variants.

Molecular Formula C54H70N12O15
Molecular Weight 1127.2 g/mol
Cat. No. B12394028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAH1
Molecular FormulaC54H70N12O15
Molecular Weight1127.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CO)N
InChIInChI=1S/C54H70N12O15/c1-29(2)45(65-49(75)39(22-32-12-16-35(70)17-13-32)60-50(76)42(27-68)64-51(77)43-9-6-20-66(43)53(79)36(55)26-67)52(78)62-38(21-31-10-14-34(69)15-11-31)47(73)61-40(24-33-25-57-28-58-33)48(74)59-37(18-19-44(56)71)46(72)63-41(54(80)81)23-30-7-4-3-5-8-30/h3-5,7-8,10-17,25,28-29,36-43,45,67-70H,6,9,18-24,26-27,55H2,1-2H3,(H2,56,71)(H,57,58)(H,59,74)(H,60,76)(H,61,73)(H,62,78)(H,63,72)(H,64,77)(H,65,75)(H,80,81)/t36-,37-,38-,39-,40-,41-,42-,43-,45-/m0/s1
InChIKeyOUDYTNPKUOHOHA-CWBDEABLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AH1 Peptide: The Immunodominant H-2Ld-Restricted Tumor Rejection Antigen for CT26 Murine Colon Carcinoma Models


AH1 (SPSYVYHQF) is an H-2Ld-restricted immunodominant tumor-specific antigenic peptide derived from the gp70 envelope protein of the endogenous ecotropic murine leukemia virus . It is endogenously expressed in CT26 colon carcinoma cells and serves as the primary tumor rejection antigen in BALB/c mice [1]. The peptide acts through presentation by the murine MHC class I molecule Ld to elicit cytotoxic CD8+ T cell responses, making it a critical tool for studying cancer immunotherapy mechanisms in preclinical models .

Why AH1 Cannot Be Simply Replaced by Generic Peptide Antigens in Cancer Immunotherapy Research


The AH1 peptide is not a generic immunogen; its immunodominance is critically dependent on a specific amino acid sequence that enables optimal binding to the murine H-2Ld MHC class I molecule and subsequent recognition by T cell receptors (TCRs) . As demonstrated in comparative studies, even single amino acid substitutions can dramatically alter the magnitude and quality of the resulting CD8+ T cell response, as well as the breadth of TCR repertoire diversity [1]. Generic substitution with peptides lacking the precise anchor residues at positions 2 (Pro) and 9 (Phe) or the critical tyrosine residues at positions 4 and 6 for TCR recognition will result in failed or suboptimal immune activation, compromising the validity and reproducibility of preclinical cancer immunotherapy studies [2].

Quantitative Differential Evidence for AH1: A Comparator-Based Guide for Scientific Procurement


Superior Immunogenicity of the Optimized A5 Variant Compared to Native AH1 in Eliciting CD8+ T Cell Responses

In a direct head-to-head comparison, vaccination with the optimized variant A5 peptide (SPSYAYHQF) resulted in a significantly higher frequency of peptide-specific CD8+ T cells compared to the native AH1 peptide (SPSYVYHQF). Specifically, the A5 peptide elicited 4.2% of splenic CD8+ T cells detectable with Ld tetramers loaded with the immunizing peptide, compared to 2.3% for the native AH1 peptide [1]. This demonstrates the A5 variant's enhanced capacity to prime T cell responses. Furthermore, 83% of the T cells elicited by A5 cross-reacted with the native AH1-Ld tetramer, confirming the induction of a repertoire capable of recognizing the endogenous tumor antigen [1].

Cancer Immunotherapy Peptide Vaccine T Cell Response

Comparative In Vivo Cytotoxic Activity of Listeria-Based Vaccines Expressing AH1 vs. AH1-A5

In a study using recombinant attenuated Listeria monocytogenes strains as vaccine vectors, the AH1-A5 expressing strain (ΔactA/ΔinlB AH1-A5) induced a significantly higher percentage of specific killing of target cells pulsed with the AH1 peptide compared to a strain expressing the native AH1 sequence [1]. The AH1-A5 vaccine achieved 95% specific killing of AH1-pulsed splenocytes, whereas the native AH1-expressing vaccine achieved 79% specific killing [1]. This represents a 16-percentage-point improvement in in vivo cytotoxic activity for the optimized AH1-A5 variant.

Cancer Vaccine Listeria Vector In Vivo Cytotoxicity

Differential Induction of AH1-Specific CD8+ T Cells by Dendritic Cell vs. Whole Tumor Cell Vaccines

A comparative analysis of three vaccination strategies revealed distinct efficiencies in priming AH1-specific CD8+ T cells. Vaccination with dendritic cells pulsed with the optimized AH1-A5 peptide (DC:AH1-A5) induced the highest frequency of Ld:Ig/AH1-binding T cells, with 37.4% of CD8+ T cells in vaccine-draining lymph nodes being AH1-specific [1]. In comparison, vaccination with transfected whole tumor cell vaccines CT26-B7 and 4T07-IL2 induced 32% and 29.2% AH1-specific CD8+ T cells, respectively [1]. This demonstrates the DC:AH1-A5 vaccine's superior capacity to expand AH1-specific T cell populations.

Dendritic Cell Vaccine Tumor Cell Vaccine Adoptive Immunotherapy

Enhanced Anti-Tumor Efficacy of p-AH1-A5 Vaccine Formulation with RIG-1 Ligand Adjuvant

In an orthotopic colorectal liver metastasis model, co-encapsulation of phosphorylated AH1-A5 peptide (p-AH1-A5) with the RIG-1 ligand 5'pppdsRNA adjuvant in lipid calcium phosphate nanoparticles resulted in a significantly greater reduction in primary colon cancer growth rate and arrest of liver metastasis establishment compared to alternative adjuvant formulations (CpG or 2'3'cGAMP) and unvaccinated controls [1]. While specific quantitative growth reduction percentages were not reported in the abstract, the study concluded that the 5'pppdsRNA formulation was superior in boosting adaptive CD8+ T-cell populations without increasing immunosuppressive cell types [1].

Nanoparticle Vaccine Adjuvant Comparison Liver Metastasis

MHC Binding Affinity and Anchor Residue Conservation Critical for AH1 Immunodominance

Structural analysis of endogenous peptides bound to the soluble H-2Ld MHC class I molecule revealed that AH1 and other high-affinity peptides share consensus anchor residues at positions 2 (Pro) and 9 (Phe or Leu) [1]. Additionally, tyrosine residues at positions 4 and 6 are critical for T cell receptor recognition [1]. Peptides that activated CTL clones better than the native AH1 peptide were selected as tumor vaccine candidates based on these criteria, underscoring that any substitution must preserve these key features to maintain immunogenicity [1].

MHC Binding Peptide Epitope T Cell Recognition

Primary Application Scenarios for AH1 Peptide in Preclinical Cancer Immunotherapy Research


Vaccination Studies in CT26 Murine Colon Carcinoma Models

The AH1 peptide is the standard immunogen for establishing prophylactic or therapeutic vaccine protocols in BALB/c mice challenged with CT26 colon carcinoma cells. Given that ~50% of tumor-infiltrating CD8+ T cells in curative settings are AH1-specific [1], this peptide is essential for evaluating vaccine efficacy, measuring antigen-specific T cell responses via tetramer staining, and comparing different adjuvant or delivery platform performances [2].

Adoptive Cell Therapy (ACT) Using AH1-Specific CD8+ T Cells

AH1 serves as the target antigen for expanding and characterizing tumor-reactive CD8+ T cells for adoptive transfer studies. The peptide is used to stimulate and expand AH1-specific T cells ex vivo, followed by their infusion into tumor-bearing mice to assess tumor growth inhibition and T cell persistence [3]. Comparative data on expansion efficiency and in vivo efficacy provide benchmarks for optimizing ACT protocols.

Evaluation of Mimotope Vaccines and Altered Peptide Ligands

The native AH1 sequence serves as the baseline for designing and testing mimotopes or altered peptide ligands (APLs) with enhanced immunogenicity. As demonstrated with the A5 variant, which elicits a 1.8-fold higher frequency of specific CD8+ T cells [2], researchers use AH1 as the reference to quantify improvements in T cell activation, cross-reactivity, and tumor protection offered by novel peptide sequences [4].

Nanoparticle and Adjuvant Formulation Development

AH1 and its phosphorylated derivative (p-AH1-A5) are widely used as model peptide antigens for testing novel vaccine delivery systems and adjuvants. Studies comparing different adjuvants (e.g., RIG-1 ligands vs. TLR9 agonists) co-encapsulated with AH1-based peptides provide quantitative data on the ability of formulations to enhance CD8+ T cell responses and reduce tumor burden, guiding the rational design of advanced cancer vaccines [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AH1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.